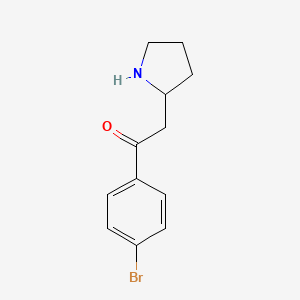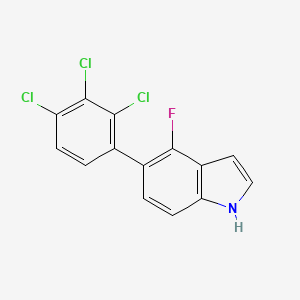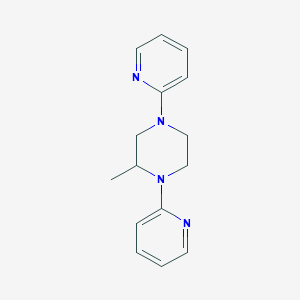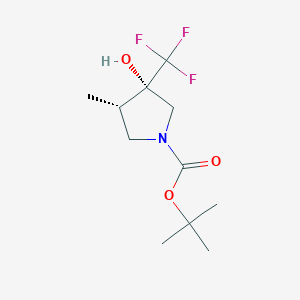![molecular formula C10H17BrO B13089592 2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13089592.png)
2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-3,3-dimethylbicyclo[221]heptan-2-ol is a bicyclic compound with a unique structure that includes a bromomethyl group and a hydroxyl group
準備方法
The synthesis of 2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol can be achieved through several routes. One common method involves the bromination of 3,3-dimethylbicyclo[2.2.1]heptan-2-ol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, and the product is isolated through standard purification techniques .
化学反応の分析
2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 3,3-dimethylbicyclo[2.2.1]heptan-2-ol.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride (NaBH4) for reduction, and various oxidizing agents such as potassium permanganate (KMnO4) for oxidation .
科学的研究の応用
2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
作用機序
The mechanism of action of 2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol involves its reactivity with various molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of existing molecules. The hydroxyl group can undergo oxidation or reduction, further altering the compound’s chemical properties and reactivity .
類似化合物との比較
2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol can be compared with other similar compounds, such as:
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor): This compound has a similar bicyclic structure but lacks the bromomethyl and hydroxyl groups, resulting in different reactivity and applications.
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, endo-: This compound has a formate ester group instead of the bromomethyl group, leading to different chemical behavior and uses.
1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one: This compound has two bromomethyl groups and a ketone group, making it more reactive and suitable for different synthetic applications.
These comparisons highlight the unique features of this compound and its potential for various applications in research and industry.
特性
分子式 |
C10H17BrO |
|---|---|
分子量 |
233.14 g/mol |
IUPAC名 |
2-(bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H17BrO/c1-9(2)7-3-4-8(5-7)10(9,12)6-11/h7-8,12H,3-6H2,1-2H3 |
InChIキー |
KQUDWLMAJPEUNU-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C2)C1(CBr)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


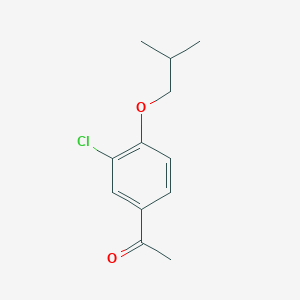
![4-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089519.png)
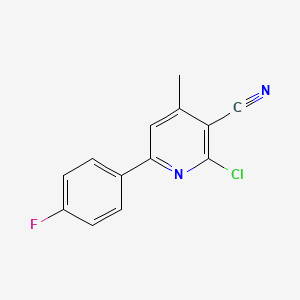
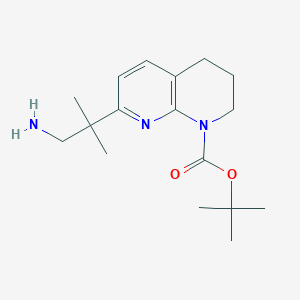
![5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13089541.png)
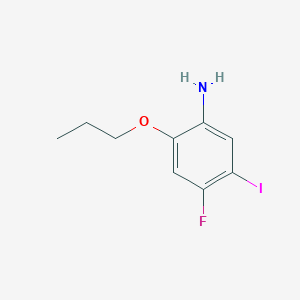
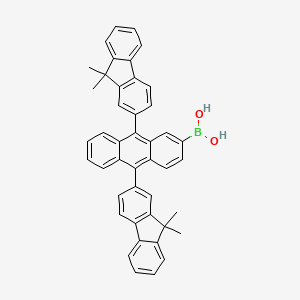
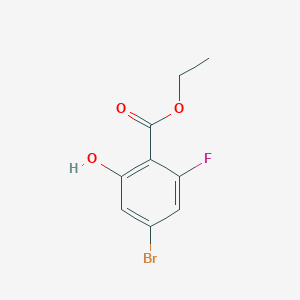
![1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13089563.png)
